N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
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Overview
Description
“N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups and rings, including a pyrimidine ring, a thiazine ring, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, or cyclization reactions .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazine ring, which is a six-membered ring with one nitrogen atom and one sulfur atom. The presence of these heterocycles suggests that the compound may have interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocycles and the various functional groups. For example, the acetamide group could potentially undergo hydrolysis, and the sulfur atom might be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar functional groups, and the ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds
Researchers have developed synthetic routes for creating fused thiazolo[3,2-a]pyrimidinones, using N-aryl-2-chloroacetamides as electrophilic building blocks. This method allows for the creation of ring-annulated thiazolo[3,2-a]pyrimidinone products, which have potential applications in pharmaceutical research and development (Janardhan et al., 2014).
Antibacterial and Antifungal Activities
Novel benzothiazole pyrimidine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown significant effectiveness against various bacteria and fungi, indicating potential for the development of new antimicrobial agents (Maddila et al., 2016).
Anticonvulsant Activities
A series of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have been prepared and evaluated for their anticonvulsant properties. This research extends the understanding of structure-activity relationships within this class of compounds, contributing to the development of new therapeutic agents for seizure management (Kohn et al., 1993).
Chemical Structure and Drug Design
Metabolic Stability Improvement
Investigations into various 6,5-heterocycles have aimed to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This research is crucial for enhancing the pharmacokinetic profiles of these inhibitors, making them more effective in clinical applications (Stec et al., 2011).
Future Directions
Properties
IUPAC Name |
2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S2/c1-18-13-20(3)27(21(4)14-18)31-26(34)17-37-29-30-15-25-28(32-29)23-11-7-8-12-24(23)33(38(25,35)36)16-22-10-6-5-9-19(22)2/h5-15H,16-17H2,1-4H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJATEQNMRIOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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